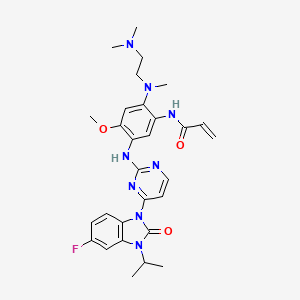

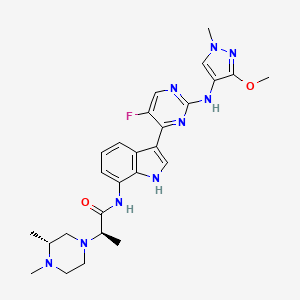

Mutated EGFR-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inhibidor EGFR mutado-IN-2 es un compuesto diseñado para inhibir la actividad del receptor del factor de crecimiento epidérmico (EGFR) que ha sufrido mutaciones específicas. Las mutaciones del EGFR se asocian comúnmente con varios tipos de cáncer, particularmente el cáncer de pulmón de células no pequeñas (NSCLC).

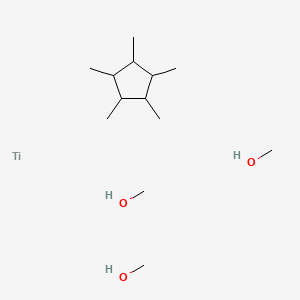

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Inhibidor EGFR mutado-IN-2 generalmente implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finalesLos reactivos comunes utilizados en estas reacciones incluyen varios disolventes orgánicos, catalizadores y grupos protectores para garantizar que las transformaciones químicas deseadas ocurran de manera eficiente .

Métodos de producción industrial

La producción industrial del Inhibidor EGFR mutado-IN-2 implica escalar la síntesis de laboratorio a una escala mayor mientras se mantiene la pureza y el rendimiento del producto final. Este proceso a menudo requiere la optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, así como el uso de técnicas avanzadas de purificación como la cromatografía y la cristalización para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

Inhibidor EGFR mutado-IN-2 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran Inhibidor EGFR mutado-IN-2 incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Catalizadores: Paladio sobre carbono, óxido de platino.

Disolventes: Dimetilsulfóxido (DMSO), acetonitrilo, metanol

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Inhibidor EGFR mutado-IN-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar las relaciones estructura-actividad de los inhibidores del EGFR y para desarrollar nuevos derivados con mejor eficacia y selectividad

Biología: Emplead en estudios de biología celular y molecular para investigar el papel de las mutaciones del EGFR en la progresión del cáncer e identificar posibles biomarcadores para la terapia dirigida

Medicina: Utilizado en estudios preclínicos y clínicos para evaluar su potencial terapéutico en el tratamiento de cánceres con mutación del EGFR, particularmente el NSCLC

Industria: Aplicado en el desarrollo de ensayos de diagnóstico y plataformas de detección para identificar pacientes con mutaciones del EGFR que pueden beneficiarse de terapias dirigidas

Mecanismo De Acción

Inhibidor EGFR mutado-IN-2 ejerce sus efectos uniéndose al dominio de la tirosina quinasa del EGFR mutado, inhibiendo así su fosforilación y activación. Esto evita las vías de señalización descendentes que promueven la proliferación celular, la supervivencia y la metástasis. El compuesto se dirige específicamente al sitio de unión al ATP del EGFR, bloqueando la unión del ATP y los eventos de fosforilación posteriores. Esto lleva a la inhibición de vías de señalización clave, como las vías PI3K/AKT y MAPK/ERK, que son fundamentales para el crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

Inhibidor EGFR mutado-IN-2 se puede comparar con otros compuestos similares, como:

Gefitinib: Un TKI de EGFR de primera generación que se dirige al sitio de unión al ATP del EGFR, pero tiene una eficacia limitada contra ciertas mutaciones.

Erlotinib: Otro TKI de EGFR de primera generación con un mecanismo de acción similar, pero diferentes propiedades farmacocinéticas.

Osimertinib: Un TKI de EGFR de tercera generación que es eficaz contra mutaciones tanto sensibilizantes como de resistencia, incluida la mutación T790M .

Inhibidor EGFR mutado-IN-2 es único en su capacidad para dirigirse específicamente a ciertas mutaciones del EGFR con alta afinidad y selectividad, lo que lo convierte en una herramienta valiosa tanto para aplicaciones de investigación como terapéuticas .

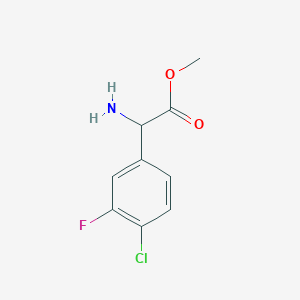

Propiedades

Fórmula molecular |

C29H35FN8O3 |

|---|---|

Peso molecular |

562.6 g/mol |

Nombre IUPAC |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34) |

Clave InChI |

ZISPMWTYPDYENI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)

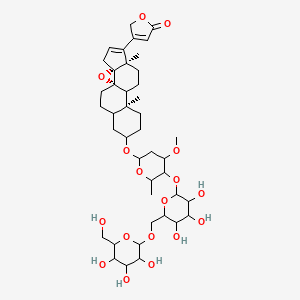

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)

![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)

![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)